2-cyano-N-(2-methoxybenzyl)acetamide
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Overview
Description
2-cyano-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.229. The purity is usually 95%.
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Scientific Research Applications
Photoreactivity in Model Compounds
- Photoreactivity Study : Molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide were studied for their photoreactivity. These compounds, under irradiation at 363 nm, showed a decomposition rate influenced by the type of linkage and substitution on the benzyl groups. The study highlights the influence of electronic characteristics on the photoreactivity of these compounds (Katritzky et al., 2003).
Antitumor Activities
- Anti-tumor Properties : Research has shown that derivatives of 2-cyano-N-(2-methoxybenzyl)acetamide, such as 5-acetamido-1-(methoxybenzyl) isatin, inhibit the proliferation of tumor cell lines and can induce apoptosis in leukemia cells. This highlights its potential as an antitumor agent (Zhang et al., 2019).
Enzymatic Reactions
- Enzymatic Reactions : The enzyme Lipase B from Candida antarctica was studied for its ability to catalyze the enantioselective transesterification of compounds structurally related to this compound. This has implications in synthesizing insect growth regulators (Brunet et al., 1999).
Metabolic Studies
- Metabolic Pathways : Studies on N-Benzylphenethylamines, which include N-2-methoxybenzylated compounds, have revealed insights into their metabolism in different species. Such studies are crucial for understanding the biotransformation of these compounds (Šuláková et al., 2021).
Synthesis and Chemical Reactivity
- Synthesis and Reactivity : The compound has been used as an important intermediate in the synthesis of various heterocyclic systems, indicating its versatility in chemical synthesis (Gouda et al., 2015).
Applications in Dye and Textile Industry
- Dye and Textile Applications : Derivatives of this compound have been used in the synthesis of novel antimicrobial dyes for textile finishing, showcasing its utility in industrial applications (Shams et al., 2011).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 2-cyano-N-(2-methoxybenzyl)acetamide is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
Mechanism of Action
Target of Action
Cyanoacetamide derivatives, to which 2-cyano-n-(2-methoxybenzyl)acetamide belongs, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It is known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives are important precursors for the synthesis of various organic heterocycles .
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities .
Properties
IUPAC Name |
2-cyano-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-5-3-2-4-9(10)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIXCBJYTYTCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.